1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine
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Overview
Description
1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a benzoyl group substituted with two methyl groups at the 2 and 4 positions, and an azetidine ring substituted with a fluoromethyl group
Scientific Research Applications
1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Preparation Methods
The synthesis of 1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The starting material, 2,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Azetidine Ring Formation: The acid chloride is then reacted with an azetidine derivative in the presence of a base such as triethylamine (TEA) to form the benzoyl-azetidine intermediate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylbenzoyl)-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(2,4-Dimethylbenzoyl)-3-(fluoromethyl)azetidine can be compared with other similar compounds, such as:
1-(2,4-Dimethylbenzoyl)-2-(2,4,6-trimethylbenzoyl)benzene: This compound has a similar benzoyl structure but differs in the substitution pattern and the presence of an additional benzoyl group.
2-(2,4-Dimethylbenzoyl)benzoic acid: This compound shares the 2,4-dimethylbenzoyl moiety but has a carboxylic acid group instead of an azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a fluoromethyl group and an azetidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-9-3-4-12(10(2)5-9)13(16)15-7-11(6-14)8-15/h3-5,11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUJVENOYWIGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CC(C2)CF)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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